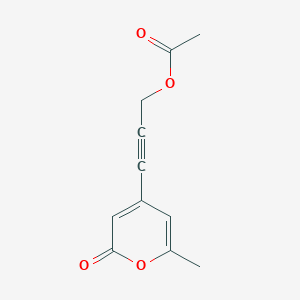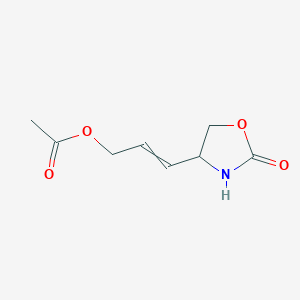
3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate is a chemical compound that features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate typically involves the reaction of oxazolidinone derivatives with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways and processes, leading to the compound’s effects.
類似化合物との比較
Similar Compounds
2-Oxo-1,3-oxazolidin-4-yl acetic acid: Similar structure but with an acetic acid group instead of an acetate group.
2-Oxo-1,3-oxazolidin-4-yl methyl acetate: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.
Uniqueness
3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
917908-17-9 |
|---|---|
分子式 |
C8H11NO4 |
分子量 |
185.18 g/mol |
IUPAC名 |
3-(2-oxo-1,3-oxazolidin-4-yl)prop-2-enyl acetate |
InChI |
InChI=1S/C8H11NO4/c1-6(10)12-4-2-3-7-5-13-8(11)9-7/h2-3,7H,4-5H2,1H3,(H,9,11) |
InChIキー |
ASOAEZPKUIZSML-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC=CC1COC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Ethylphenoxy)-4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B12608988.png)

![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)
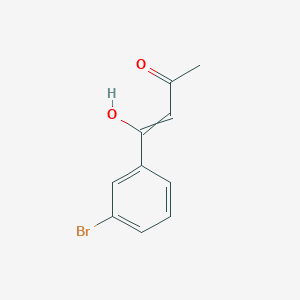
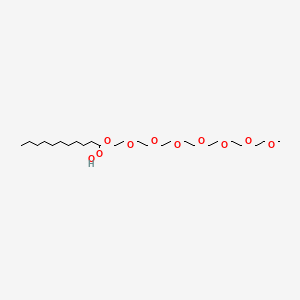
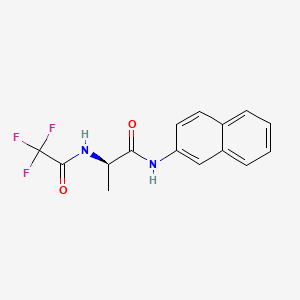
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-](/img/structure/B12609027.png)
![N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12609029.png)
![2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B12609031.png)
![Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane](/img/structure/B12609034.png)
sulfanium bromide](/img/structure/B12609038.png)
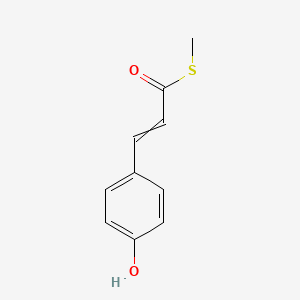
![N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12609047.png)
